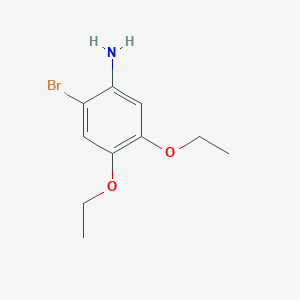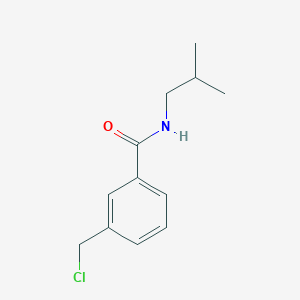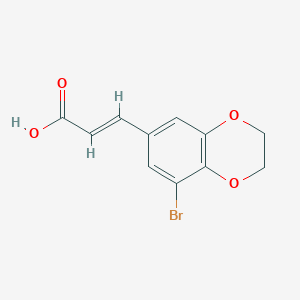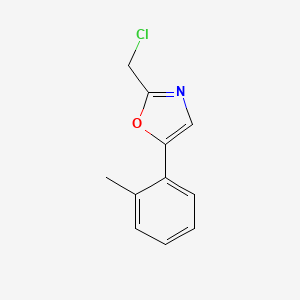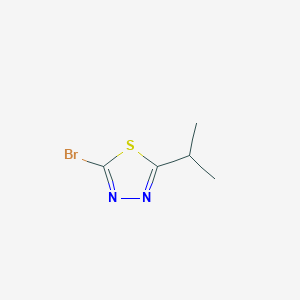
2-溴-5-异丙基-1,3,4-噻二唑
描述
2-Bromo-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and an isopropyl group. The molecular formula of this compound is C5H7BrN2S, and it has a molecular weight of 207.09 g/mol
科学研究应用
2-Bromo-5-isopropyl-1,3,4-thiadiazole has several scientific research applications, including:
作用机制
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which 2-bromo-5-isopropyl-1,3,4-thiadiazole belongs, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
Based on the general behavior of 1,3,4-thiadiazole derivatives, it can be inferred that 2-bromo-5-isopropyl-1,3,4-thiadiazole interacts with its targets, disrupting dna replication processes . This interaction results in the inhibition of cell replication, affecting both bacterial and cancer cells .
Biochemical Pathways
Molecules containing a thiadiazole ring, like 2-bromo-5-isopropyl-1,3,4-thiadiazole, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It is known that the compound is a solid , and its storage temperature is under -20°C . These properties may impact its bioavailability.
Result of Action
Given its potential to disrupt dna replication processes, it can be inferred that the compound may lead to the inhibition of cell replication, affecting both bacterial and cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-isopropyl-1,3,4-thiadiazole. For instance, the compound should be stored in a sealed, dry environment and in a freezer under -20°C to maintain its stability . The compound’s efficacy and action may also be influenced by the specific biological environment in which it is introduced.
生化分析
Biochemical Properties
2-Bromo-5-isopropyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2-Bromo-5-isopropyl-1,3,4-thiadiazole and these enzymes often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 2-Bromo-5-isopropyl-1,3,4-thiadiazole has been shown to bind to certain proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 2-Bromo-5-isopropyl-1,3,4-thiadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 2-Bromo-5-isopropyl-1,3,4-thiadiazole can modulate the expression of genes associated with cell cycle regulation, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Bromo-5-isopropyl-1,3,4-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as DNA and proteins . This binding can result in the inhibition or activation of enzymatic activities, depending on the nature of the interaction. For example, 2-Bromo-5-isopropyl-1,3,4-thiadiazole has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in laboratory settings have been extensively studied. Over time, this compound has been shown to undergo degradation, leading to a decrease in its efficacy . The stability of 2-Bromo-5-isopropyl-1,3,4-thiadiazole is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have indicated that prolonged exposure to 2-Bromo-5-isopropyl-1,3,4-thiadiazole can result in significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-5-isopropyl-1,3,4-thiadiazole vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways . At higher doses, 2-Bromo-5-isopropyl-1,3,4-thiadiazole can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing adverse effects .
Metabolic Pathways
2-Bromo-5-isopropyl-1,3,4-thiadiazole is involved in several metabolic pathways, primarily those associated with xenobiotic metabolism . This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body . The metabolic pathways of 2-Bromo-5-isopropyl-1,3,4-thiadiazole are complex and involve multiple steps, each contributing to the overall biochemical effects of the compound .
Transport and Distribution
The transport and distribution of 2-Bromo-5-isopropyl-1,3,4-thiadiazole within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, 2-Bromo-5-isopropyl-1,3,4-thiadiazole can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole plays a significant role in its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . The targeting of 2-Bromo-5-isopropyl-1,3,4-thiadiazole to these organelles is mediated by targeting signals and post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing bromine and isopropyl groups with thiourea in the presence of a base . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of 2-Bromo-5-isopropyl-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
2-Bromo-5-isopropyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones .
相似化合物的比较
2-Bromo-5-isopropyl-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Amino-5-bromo-1,3,4-thiadiazole: This compound has an amino group instead of an isopropyl group, leading to different chemical and biological properties.
5-Bromo-1-isopropyl-1H-1,2,4-triazole: This compound has a triazole ring instead of a thiadiazole ring, resulting in different reactivity and applications.
5-Amino-3-isopropyl-1,2,4-thiadiazole: This compound has an amino group and a different substitution pattern on the thiadiazole ring.
属性
IUPAC Name |
2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677531 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-62-6 | |
| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)
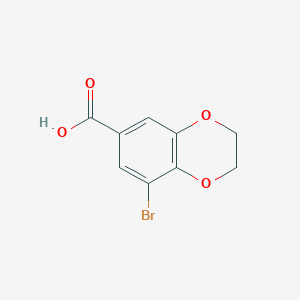
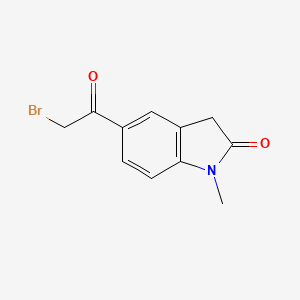
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
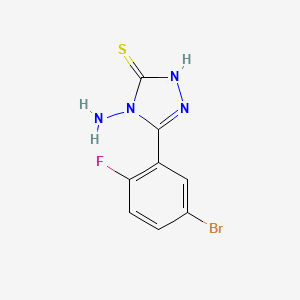
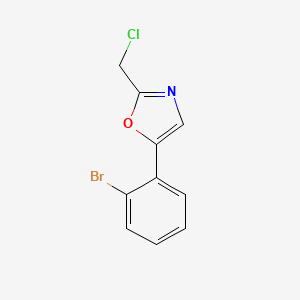
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)
